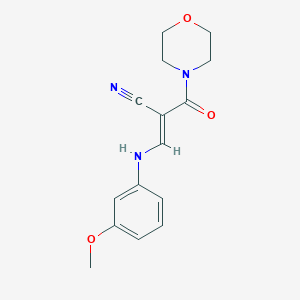
(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile" is a derivative of acrylonitrile, which is a key monomer in polymer chemistry. The structure of the compound suggests that it contains a methoxyphenyl group, an amino group, and a morpholine ring attached to an acrylonitrile moiety. This type of compound could potentially have interesting chemical properties and reactivity due to the presence of multiple functional groups.
Synthesis Analysis
The synthesis of related acrylonitrile derivatives has been explored in the literature. For instance, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) has been used to initiate the diradical polymerization of acrylonitrile at elevated temperatures, suggesting that similar compounds could be synthesized through radical mechanisms . Additionally, α-methoxy acrylonitriles, which are structurally related to the compound , can be obtained from aldehydes and ketones and further react with sodium azide to give azido nitrates, leading to α-amino acids after further transformations . These methods could potentially be adapted to synthesize the target compound by incorporating the appropriate morpholine and methoxyphenyl substituents.
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives can be complex, with the possibility of existing in different isomeric forms. For example, the E and Z isomers of a dimethoxyphenyl acrylonitrile compound have been separated and their crystal structures determined using X-ray diffraction . This indicates that the molecular structure of "(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile" could also be analyzed using similar techniques to confirm the configuration and understand the spatial arrangement of its functional groups.
Chemical Reactions Analysis
Acrylonitrile and its derivatives are known to undergo various chemical reactions, particularly polymerization. The diradical polymerization initiated by ECMC is an example of how acrylonitrile can be polymerized, and this could be relevant for the compound . The presence of an amino group and a morpholine ring could also introduce additional reactivity, such as participation in nucleophilic addition reactions or the formation of coordination complexes with metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitrile derivatives are influenced by their molecular structure. The kinetic equation and apparent activation energy for the polymerization of acrylonitrile initiated by ECMC provide insights into the reactivity and stability of these compounds . The crystal structures of E and Z isomers of a related compound provide information on the solid-state properties, such as crystal packing and intermolecular interactions . These properties are crucial for understanding the behavior of the compound under different conditions and for predicting its potential applications.
Aplicaciones Científicas De Investigación
Photoinitiators for Ultraviolet-curable Pigmented Coatings
Copolymers containing morpholine and acrylonitrile derivatives have been investigated for their potential as photoinitiators in ultraviolet (UV)-curable coatings. These systems demonstrate synergistic effects in activity compared to their homopolymer counterparts, suggesting their utility in UV-curable pigmented formulations, where they can enhance the efficiency of the curing process under specific UV light conditions (Angiolini et al., 1997).
Synthesis of Azolo[1,5-a]pyrimidin-7-amines
Research into the condensation reactions of aminoazoles with acrylonitrile derivatives, including morpholine-4-carbonyl acrylonitrile, has led to the synthesis of azolo[1,5-a]pyrimidin-7-amines. This work showcases the compound's role in generating a series of compounds with potential applications in medicinal chemistry and drug discovery (Gazizov et al., 2019).
Catalytic Studies and Acetylcholinesterase Inhibition
A focused library of (Z)-acrylonitrile analogues synthesized through Knoevenagel condensation demonstrates significant potential in the study of catalytic mechanisms and acetylcholinesterase (AChE) inhibition. This research highlights the critical role of the methoxy group in enhancing AChE inhibition, opening avenues for the development of new therapeutic agents for diseases related to AChE dysfunction (Parveen et al., 2014).
Biocatalytic Hydrolysis Studies
The utility of β-aminonitriles, closely related to the structure of interest, in biocatalytic reactions has been explored, particularly in the hydrolysis of these compounds to amides using Rhodococcus rhodochrous. This research showcases the enzyme's enantioselectivity, which could be leveraged in the synthesis of optically active pharmaceuticals (Chhiba et al., 2012).
Synthesis and Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives
The reaction of morpholine-4-carbonyl acrylonitrile derivatives with hydrazine hydrate in ethanol has been utilized to synthesize pyrazolo[1,5-a]pyrimidine derivatives. This synthesis and the subsequent investigation of the cytotoxic activities of these compounds underscore their potential in the development of new anticancer agents (Hassan et al., 2014).
Propiedades
IUPAC Name |
(E)-3-(3-methoxyanilino)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-14-4-2-3-13(9-14)17-11-12(10-16)15(19)18-5-7-21-8-6-18/h2-4,9,11,17H,5-8H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLYDAYKUHZEQC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C#N)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

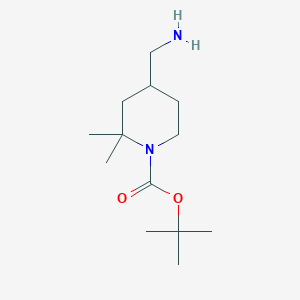
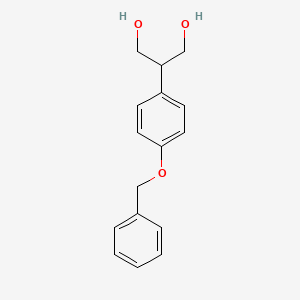


![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)
![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide](/img/structure/B2529322.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2529323.png)

![5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole](/img/structure/B2529328.png)
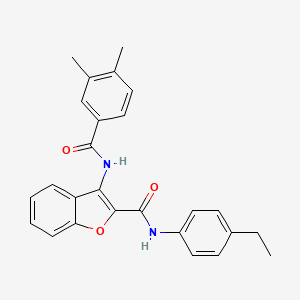
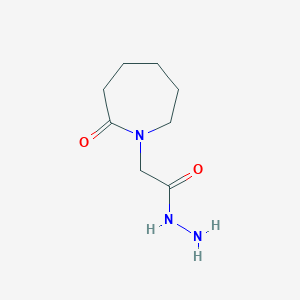


![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)